2H-thiopyran
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Overview
Description
2H-thiopyran is a heterocyclic compound with the chemical formula C₅H₆S. It has two isomers, this compound and 4H-thiopyran, which differ by the location of double bonds. 2H-thiopyrans are analogous to pyrans, where the oxygen atom is replaced by a sulfur atom . This compound is part of a broader class of sulfur-containing heterocycles, which are significant in various chemical and biological processes.
Preparation Methods
2H-thiopyrans can be synthesized through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or its derivatives to divinyl ketones . Industrial production often involves the decarboxylation of intermediate compounds like methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing aqueous sulfuric acid .
Chemical Reactions Analysis
2H-thiopyrans undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of 4H-thiopyrans using potassium permanganate can yield 4H-thiopyrone structures . Common reagents used in these reactions include sodium methoxide, sodium hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-thiopyrans have a wide range of applications in scientific research. They are integral components in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials . In medicinal chemistry, thiopyran derivatives exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . These compounds are also used in the development of synthetic juvenile hormones and pheromones .
Mechanism of Action
The mechanism of action of thiopyrans varies depending on their specific application. In medicinal chemistry, thiopyran derivatives often interact with molecular targets such as enzymes and receptors, modulating their activity. For example, some thiopyran derivatives inhibit phosphodiesterase and β-secretase BACE1, which are involved in various biological pathways .
Comparison with Similar Compounds
2H-thiopyrans are similar to other six-membered heterocycles where one carbon atom is replaced by another group. These include borabenzene, silabenzene, germabenzene, stannabenzene, pyridine, phosphorine, arsabenzene, stibabenzene, and bismabenzene . The uniqueness of thiopyrans lies in the presence of a sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen, nitrogen, or other heteroatom-containing analogs.
Properties
CAS No. |
289-72-5 |
---|---|
Molecular Formula |
C5H6S |
Molecular Weight |
98.17 g/mol |
IUPAC Name |
2H-thiopyran |
InChI |
InChI=1S/C5H6S/c1-2-4-6-5-3-1/h1-4H,5H2 |
InChI Key |
QMDFJHAAWUGVKQ-UHFFFAOYSA-N |
SMILES |
C1C=CC=CS1 |
Canonical SMILES |
C1C=CC=CS1 |
Synonyms |
thiopyran |
Origin of Product |
United States |
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